molecular formula C6H6N2O B017692 3-Aminopicolinaldehyde CAS No. 55234-58-7

3-Aminopicolinaldehyde

Cat. No. B017692
CAS RN: 55234-58-7
M. Wt: 122.12 g/mol
InChI Key: QNJCRBZVUFRESB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to 3-Aminopicolinaldehyde involves copper-catalyzed coupling reactions. For example, a method has been developed for the efficient synthesis of 3-aminoindolines and 3-aminoindoles through a three-component coupling (TCC) reaction. This process utilizes 2-aminobenzaldehyde, secondary amine, and alkyne, leading to the formation of propargylamine intermediates, which then cyclize into the indoline core (Chernyak et al., 2010). Similarly, 3-(aminomethyl)isoquinoline-fused polycyclic compounds can be synthesized through a copper-catalyzed four-component coupling, cyclization, and oxidation process (Ohta et al., 2009).

Molecular Structure Analysis

In terms of molecular structure analysis, 3-Aminopicolinaldehyde derivatives have been examined for their luminescence and spectroscopic properties, particularly in the context of Eu(III) complexes. These complexes show enhanced luminescence properties due to their stable structure and high solubility in common solvents, indicating the potential use of these compounds in light-conversion molecular devices (Bejan et al., 2005).

Chemical Reactions and Properties

The chemical reactivity of 3-Aminopicolinaldehyde and its derivatives enables them to participate in a wide range of chemical transformations. For instance, they can undergo aminooxylation or -amination followed by reductive cyclization, leading to the synthesis of chiral 3-substituted tetrahydroquinolines, which are significant in medicinal chemistry (Rawat et al., 2013).

Physical Properties Analysis

The physical properties of 3-Aminopicolinaldehyde derivatives, such as solubility, melting point, and boiling point, are crucial for their application in various fields. Although specific studies focusing on the physical properties of 3-Aminopicolinaldehyde were not identified in the search, these properties are typically analyzed using standard laboratory techniques to determine their applicability in synthesis and material science.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and compatibility with various functional groups, are fundamental to understanding the utility of 3-Aminopicolinaldehyde in synthetic chemistry. The compound's ability to form stable complexes with metals, as demonstrated in the luminescent properties of Eu(III) complexes, highlights its versatile chemical nature (Bejan et al., 2005).

Scientific Research Applications

  • Synthesis of Stable Eu(III) Complexes : This compound is used in the synthesis of stable Europium (III) complexes that exhibit enhanced luminescence and spectroscopic properties. These properties make them useful in light-conversion molecular devices (Bejan et al., 2005).

  • Matrix-Assisted Laser Desorption/Ionization (MALDI) of DNA and Protein : 3-Aminopicolinic acid (3-APA), a derivative, serves as a useful matrix for MALDI in a linear time-of-flight mass spectrometer, aiding in the analysis of biopolymers (Taranenko et al., 1994).

  • Synthesis of 1,3-Diphenylnaphthoxazine Derivatives : It is employed in the synthesis of these derivatives through modified Mannich reactions, highlighting its role in chemical synthesis (Szatmári & Fülöp, 2013).

  • Catalyst in Chemoenzymatic Dynamic Kinetic Resolutions : As a catalyst, it facilitates the racemization of amino acids, providing high reaction rates and excellent enantioselectivities, which is crucial in synthetic chemistry (Felten, Zhu, & Aron, 2010).

  • Organocatalytic Asymmetric Heterodomino Reactions : It's used in the synthesis of symmetrical and nonsymmetrical synthons of benzoannelated centropolyquinanes, contributing to the development of novel organic compounds (Ramachary et al., 2004).

  • Inhibition of Phosphoenolpyruvate Carboxykinase in Hepatocytes : This compound increases the supply of gluconeogenic substrates from peripheral tissues and inhibits a key enzyme in hepatocytes (Chen & Lardy, 1984).

  • Model for Ferroactivator in Enzyme Activation : 3-Aminopicolinate is studied as a model for ferroactivator, a protein that permits iron activation of enzymes (MacDonald & Lardy, 1978).

  • Renal Glutamine Extraction and Ammonia Production : Its treatment significantly influences renal function, especially in terms of ammonia production in rats (Man, Hall, & Brosnan, 1981).

Mechanism of Action

Target of Action

3-Aminopicolinaldehyde primarily targets amines . Amines are ubiquitous in biological systems and are responsible for numerous important processes, including neurotransmission and cell signaling .

Mode of Action

The compound interacts with its targets through a process known as imine formation . This reaction involves the compound (an aldehyde) and amines, forming imine derivatives, also known as Schiff bases . This reaction is acid-catalyzed and reversible . The rate at which these imine compounds are formed is generally greatest near a pH of 5, and drops at higher and lower pH’s .

Biochemical Pathways

The biochemical pathways affected by 3-Aminopicolinaldehyde are those involving amines. These include pathways related to neurotransmission and cell signaling . The formation of imine compounds can impact these pathways, potentially altering cellular functions .

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption . Its lipophilicity, as indicated by its Log Po/w (iLOGP) value of 0.33 , suggests that it may be able to cross biological membranes.

Result of Action

The molecular and cellular effects of 3-Aminopicolinaldehyde’s action are largely dependent on the specific amine targets and the environmental context. As it forms imine compounds with amines, it could potentially alter the functions of these amines in cellular processes .

Action Environment

The action of 3-Aminopicolinaldehyde can be influenced by environmental factors such as pH, which affects the rate of imine formation . Additionally, the compound’s stability and efficacy may be affected by factors such as temperature and the presence of other substances in the environment .

properties

IUPAC Name

3-aminopyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O/c7-5-2-1-3-8-6(5)4-9/h1-4H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNJCRBZVUFRESB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50480338
Record name 3-Aminopicolinaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50480338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Aminopicolinaldehyde

CAS RN

55234-58-7
Record name 3-Amino-2-pyridinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55234-58-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Aminopicolinaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50480338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 3-nitropicolinaldehyde (500 mg, 3.28 mmol) in EtOH (10 mL) was added Pd/C (50 mg) under nitrogen atmosphere. The reaction mixture was stirred for overnight under hydrogen atmosphere. The reaction mixture was filtered through cilite and washed with EtOH. The filtrate was concentrated in vacuo to give 3-aminopicolinaldehyde (200 mg, 50% yield): 1H NMR (400 MHz, DMSO-d6) δ 7.132 (br s, 2H), 7.217-7.325 (m, 2H), 7.979 (dd, J=1.6 Hz, J=4.0 Hz, 1H), 9.899 (s, 1H); LC-MS (ESI) m/z 123.0 [M+H]+.
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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